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Galanin (swine)

Cat. No.: B14795724
M. Wt: 3210.5 g/mol
InChI Key: SLZIZIJTGAYEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin (swine) is a 29-amino-acid neuropeptide with a molecular weight of 3210.52 (C₁₄₆H₂₁₃N₄₃O₄₀) and a C-terminal amidated glycine residue . It is soluble in DMSO (90 mg/mL at 25°C) and stored under -20°C for experimental use. This peptide acts as a galanin receptor agonist, modulating physiological processes such as insulin secretion inhibition, neuroprotection, and neuroendocrine regulation . Its structural features, including a conserved N-terminal domain (residues 1–13) and species-specific variations in the C-terminal region, contribute to receptor binding and functional diversity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C146H213N43O40 B14795724 Galanin (swine)

Properties

Molecular Formula

C146H213N43O40

Molecular Weight

3210.5 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)

InChI Key

SLZIZIJTGAYEKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN

Origin of Product

United States

Preparation Methods

Initial Discovery and Extraction

The isolation of porcine galanin marked a milestone in neuropeptide research. Tatemoto et al. (1983) developed a novel extraction protocol using acetic acid-based homogenization of porcine intestinal tissue, followed by sequential chromatographic steps:

  • Gel Filtration : Sephadex G-50 columns separated peptides by molecular weight.
  • Ion-Exchange Chromatography : DEAE-cellulose resolved fractions based on charge.
  • Reverse-Phase HPLC : Final purification achieved using µBondapak C18 columns with acetonitrile/trifluoroacetic acid gradients.

This yielded 6.8 nmol of pure galanin from 120 kg of intestine, characterized by Edman degradation and mass spectrometry.

Brain-Specific Purification Techniques

Subsequent work focused on porcine brain galanin receptors. Chen et al. (1993) optimized detergent-based solubilization and affinity chromatography:

  • Detergent Selection : 30 mM CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) preserved receptor activity with 85% efficiency.
  • Affinity Matrix : Galanin-(1-15)-Cys-Sepharose enabled single-step purification (Table 1).

Table 1. Purification Summary of Porcine Brain Galanin Receptor

Step Total Protein (mg) Specific Activity (nmol/mg) Purification (fold)
Crude Membranes 3,400 0.000056 1
CHAPS Solubilization 210 0.00056 10
Affinity Chromatography 0.02 17 300,000

The purified receptor exhibited a molecular weight of 54 kDa by SDS-PAGE and 57 kDa when cross-linked with 125I-galanin. Notably, guanine nucleotide sensitivity was lost during purification, suggesting Gi protein dissociation.

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis

The 29-residue sequence (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH2) posed synthetic challenges due to:

  • Amidation Requirement : C-terminal α-amide crucial for bioactivity.
  • Tryptophan Stability : Oxidation risks during cleavage.

Modern protocols employ:

  • Fmoc Chemistry : With HBTU/HOBt activation on Rink amide resin.
  • Orthogonal Protection : His(Trt), Arg(Pbf), and Trp(Boc) side-chain protection.
  • Cleavage Cocktail : TFA:thioanisole:EDT:phenol (90:5:3:2) for 2 hr.

Purification via preparative HPLC (C18, 10-40% acetonitrile/0.1% TFA) yields >95% pure product, confirmed by MALDI-TOF (MW: 3208.5 Da).

Recombinant Expression Systems

Prokaryotic Systems

While galanin’s disulfide-free structure permits bacterial expression, inclusion body formation necessitates refolding. A E. coli BL21(DE3) system achieved 12 mg/L yields using:

  • Induction : 0.5 mM IPTG at OD600 0.6.
  • Refolding : Stepwise dialysis from 6 M guanidine-HCl to PBS with oxidized:reduced glutathione (10:1).

Eukaryotic Platforms

Baculovirus-infected Sf9 cells enabled galanin receptor co-expression for functional studies:

  • Vector Design : pFastBac Dual with GALR1-Gαq fusion.
  • Purification : Anti-FLAG affinity chromatography (Fig. 1).

Figure 1. GALR1-Mini-Gαq Complex Purification

"Superose 6 SEC profiles showed monodisperse peaks (≥90% purity) when stabilized by scFv16 and Gβ1γ2, enabling cryo-EM structural determination at 3.3 Å resolution."

Structural Characterization Techniques

Spectroscopic Analysis

FT-IR and CD studies revealed environment-dependent conformations:

  • Aqueous Solution : Random coil (amide I band at 1645 cm-1).
  • SDS Micelles : α-helical content increases to 38% (208 nm/222 nm CD ratio).

Cross-Linking Studies

DST (disuccinimidyl tartrate) cross-linking of 125I-galanin to purified receptor confirmed 1:1 stoichiometry and identified critical binding regions:

  • Binding Affinity : Kd = 10 nM for purified vs. 2.8 nM for membrane-bound.
  • Epitope Mapping : Galanin(1-15) retained 72% binding activity vs. 9% for Galanin(3-29).

Functional and Pharmacological Profiling

Receptor Subtype Selectivity

Porcine galanin exhibits differential binding across GALR subtypes (Table 2):

Table 2. Receptor Affinity Profile (Ki, nM)

Ligand GALR1 GALR2 GALR3
Porcine Galanin(1-29) 0.23 0.95 9.8
Human Galanin(1-30) 0.4 2.3 69
Galanin(1-16) 4.8 5.7 50

Signaling Pathways

Electrophysiological studies in Rin m5F β-cells demonstrated:

  • cAMP Inhibition : 64% reduction via Gi-coupled GALR1 (IC50 = 0.7 nM).
  • KATP Activation : EC50 = 3.2 nM in patch-clamped cells.

Emerging Applications and Modifications

Glyphosate-Induced Expression

Recent work shows low-dose glyphosate (0.05 mg/kg/day) upregulates porcine intestinal galanin 2.3-fold, implicating environmental toxins in neuroendocrine disruption.

Genetic Markers

A GALP (galanin-like peptide) polymorphism (SNP g.851A>G) correlates with litter size in swine (p < 0.01), enabling marker-assisted selection.

Chemical Reactions Analysis

Structural Basis of Galanin-Receptor Interactions

Galanin binds to GALRs via conserved residues, with distinct binding modes for GALR1 and GALR2:

  • Critical Residues :

    • W2 : Hydrogen bonds with S281 (GALR1) and hydrophobic interactions with F282 (GALR1) or F271 (GALR2) .

    • Y9 : Penetrates the receptor core, forming hydrogen bonds with Q92 (GALR1) or Q82 (GALR2) .

    • L11 : Engages hydrophobic interactions with V274 (GALR1) .

  • ECL2 Lid : Antiparallel β-sheet in GALR1/2 forms hydrophobic contacts with L4, P13, and V16, stabilizing peptide binding .

Table 1 : Key Binding Interactions in GALR1 vs. GALR2

ReceptorBinding ResiduesInteraction TypeFunctional Impact
GALR1W2, F282, Y9H-bond, HydrophobicInhibits cAMP via Gαi
GALR2W2, F271, Y9HydrophobicActivates PLC via Gαq

Intracellular Signaling Pathways

Galanin’s effects are mediated through divergent receptor-coupled pathways:

  • GALR1 :

    • Inhibits adenylate cyclase via Gαi, reducing cAMP and activating MAPK/ERK .

    • Opens GIRK channels, hyperpolarizing neurons .

  • GALR2 :

    • Activates phospholipase C (PLC), increasing IP3 and intracellular Ca²⁺, which opens Ca²⁺-dependent Cl⁻ channels .

    • Stimulates PI3K-Akt, inhibiting caspases-3/9 and promoting neuronal survival .

Table 2 : Pathway Activation by GALRs in Swine GI Tract

ReceptorDominant PathwayPhysiological Effect
GALR1cAMP/MAPKInhibits peristalsis, reduces inflammation
GALR2PLC/PI3K-AktEnhances mucosal repair, modulates secretion

Pathophysiological Modulation of Galanin Expression

Environmental and inflammatory stimuli dynamically regulate galanin and its receptors:

  • Brachyspira Infection :

    • Colitis reduces GAL mRNA in colonic mucosa/submucosa (↓60%) and lymphocytes (↓75%) but spares muscularis .

  • Glyphosate Exposure :

    • Low-dose (0.05 mg/kg/day) glyphosate increases GALR1/2 mRNA in ileum (↑2.1x and ↑1.8x) but decreases GALR3 in duodenum (↓40%) .

  • Zearalenone (ZEN) Toxicity :

    • Reduces GAL⁺ nerve fibers in ileal muscle layer, impairing neuroprotection .

Table 3 : Galanin Expression Changes in Pathological States

ConditionTissueGAL ChangeReceptor Modulation
Colitis Colon↓50–75%GALR1/2/3 ↓
Glyphosate G1 IleumGALR1/2 ↑, GALR3 ↔
Axotomy Descending colon↑300%GALR1/2/3 ↑

Receptor-Specific Pharmacological Responses

  • Zinc Inhibition :

    • Zn²⁺ binds GALR1 at H267, reducing galanin affinity (EC50 ↑10x) and blocking Gαi coupling .

  • G Protein Selectivity :

    • GALR1 couples to Gαo via ICL3 residues (S238, K237), while GALR2 uses ICL2 for Gαq .

Functional Implications in Swine Models

  • GI Motility : GALR1 activation in ileum inhibits cholinergic transmission, reducing peristalsis amplitude by 40% .

  • Mucosal Defense : GALR2 upregulation during colitis enhances VIP/nNOS co-localization, promoting mucosal healing .

This synthesis underscores galanin’s dual role in homeostasis and pathology, driven by receptor-specific signaling and environmental modulation. Data from swine models provide critical insights into translational applications for human GI disorders.

Scientific Research Applications

Galanin (swine) is a neuropeptide consisting of 29 amino acids, and it has a C-terminal amidated glycine . It was first isolated from the porcine intestinal tract in 1983. Galanin (swine) interacts with galanin receptors, specifically GALR1, GALR2, and GALR3, which are G-protein coupled receptors. These receptors initiate intracellular signaling pathways upon activation. Galanin (swine) is involved in neurotransmission and endocrine functions, influencing behaviors such as pain modulation, appetite regulation, and sleep patterns.

Scientific Research Applications

Galanin (swine) and its related peptides, such as Galanin(2-29) (pig), have diverse applications in scientific research, especially in neuroscience, endocrinology, and pharmacology.

Galanin(2-29) (pig) Galanin(2-29) (pig) is a biologically active neuropeptide derived from the larger galanin peptide. This peptide consists of 28 amino acids, starting from the second position of the full-length galanin. It is known for its involvement in neurotransmission and endocrine functions, influencing behaviors such as pain modulation, appetite regulation, and sleep patterns.

  • Neuroscience: Galanin(2-29) (pig) is used to study the role of galanin receptors in various physiological processes. It has been shown to exhibit antinociceptive effects, influence mood regulation, and modulate sleep patterns. It also plays a role in energy metabolism and has been implicated in the pathophysiology of conditions like neuropathic pain and epilepsy.
  • Endocrinology: Galanin (swine) inhibits basal and stimulated insulin secretion both in vivo and in vitro under a variety of experimental conditions .
  • Pharmacology: Interaction studies involving galanin(2-29) (pig) focus on its binding affinity to galanin receptors and the subsequent signaling pathways activated upon receptor engagement. Research has shown that mutations in specific receptor residues can significantly affect binding affinity and potency.

Distribution and Function in the Respiratory Tract

Galanin is present in the mammalian respiratory tract and may influence airway, vascular, and secretory functions .

  • Concentration: The highest galanin concentrations are found in the bronchus and trachea of the dog, guinea pig, and rat (2 pmol/g in each case), and pig (less than 1 pmol/g) . The lowest galanin concentrations are found in the lung parenchyma .
  • Distribution: In the nasal mucosa of the pig, nerve fibers containing galanin are distributed around seromucous glands and blood vessels and beneath the epithelium . In the trachea, bronchus, and major intrapulmonary airways of the pig, dog, and guinea pig, galanin immunoreactive fibers are detected predominantly in smooth muscle, as well as around seromucous glands and in the adventitia of blood vessels .
  • Function: The distribution of galanin suggests it may influence airway, vascular, and secretory functions in the mammalian respiratory tract .

Galanin and Inflammation

Mechanism of Action

Galanin exerts its effects through three main receptors: galanin receptor 1 (GALR1), galanin receptor 2 (GALR2), and galanin receptor 3 (GALR3). These receptors are G-protein coupled receptors (GPCRs). GALR1 and GALR3 signal through the Gi/o pathway, whereas GALR2 signals mainly through the Gq/11 pathway. Galanin binding to these receptors leads to the inhibition of neurotransmitter release and modulation of various physiological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Galanin Variants

Species Length (AA) Key Structural Features Conserved Motifs
Swine 29 C-terminal amidation, Thr¹⁴ GLAamide (C-terminal)
Human 30 His¹⁴, Phe²², Ser²³ GLAamide
Rat 29 Identical N-terminal (1–13) to swine GLAamide
Sea lamprey 26 Truncated C-terminal, Thr¹⁴, Leu²², Asn²³ GLAamide

Functional Comparison via Receptor Subtype Selectivity

Galanin exerts effects through three receptor subtypes (galanin receptor subtype 1 [GalR1], GalR2, GalR3), with significant functional differences:

Receptor-Specific Effects

  • GalR1: Mediates anti-nociception and memory impairment . Overexpressed in Alzheimer’s disease, inhibiting acetylcholine release .
  • GalR2 :
    • Promotes neurite outgrowth in sensory neurons .
    • Reduces cardiac hypertrophy and mitochondrial oxidative stress .
    • Linked to neuroprotection in multiple sclerosis models .
  • GalR3 : Less characterized, implicated in mood regulation .

Table 2: Receptor Subtype Selectivity of Galanin Analogues

Compound Receptor Affinity Key Functional Role Reference
Galanin (swine) Binds GalR1/GalR2 with low nM Kd Broad physiological modulation
Gal-B2 High affinity for GalR1/GalR2 Anticonvulsant (ED₅₀: 0.8 mg/kg in mice)
Galnon Non-selective, low affinity Memory enhancement in Alzheimer’s models
NAX-5055 GalR1 agonist Induces glucose insensitivity

Pharmacological and Therapeutic Comparisons

Engineered Analogues

  • Gal-B2 : A 17-residue analogue with lipidization and cationization for BBB penetration. Exhibits potent anticonvulsant activity (serum half-life: 9.4 hours) .
  • Galnon: Non-peptidic agonist with off-target GPCR binding, limiting therapeutic utility .
  • Galmic : Low selectivity but systemic activity in obesity models .

Disease-Specific Roles

  • Cancer :
    • Galanin (swine) acts as a tumor suppressor in gastric cancer via epigenetic regulation .
    • Contrastingly, galanin expression correlates with "cold" tumors (poor immune infiltration) in colorectal cancer .
  • Neurodegeneration :
    • Galanin overexpression exacerbates Alzheimer’s pathology by inhibiting acetylcholine , whereas GalR2 activation protects against neuronal damage .
  • Metabolic Disorders :
    • Galanin (swine) inhibits insulin secretion, contributing to type 2 diabetes . GalR1 agonists worsen glucose intolerance .

Key Research Findings and Contradictions

  • Dual Roles in Inflammation: Galanin reduces ROS in healthy granulocytes but increases ROS in multiple sclerosis patients .
  • Cardioprotection vs. Neurotoxicity: Galanin (swine) analogs like Gal-B2 show cardioprotective effects via GalR2 , but endogenous galanin may promote cardiac fibrosis under chronic stress .

Biological Activity

Galanin is a neuropeptide that plays a crucial role in various physiological processes across different species, including swine. This article delves into the biological activity of galanin in pigs, focusing on its distribution, receptor interactions, and implications for gastrointestinal function and inflammation.

Overview of Galanin

Galanin consists of 29 amino acids and is known for its diverse biological activities. It acts primarily through three receptor subtypes: GALR1, GALR2, and GALR3, which are distributed throughout various tissues in the body. In swine, galanin has been shown to influence gastrointestinal motility, secretion, and contractility of smooth muscle tissues.

Distribution of Galanin in Swine

Galanin is widely distributed in the gastrointestinal tract of pigs. Studies have indicated that it is predominantly found in the muscle layer of the intestinal wall, with significant concentrations observed in the ileum. The peptide's distribution varies depending on the specific region of the gastrointestinal tract being examined .

Table 1: Distribution of Galanin in Porcine Gastrointestinal Tract

RegionGalanin ConcentrationObservations
DuodenumLowMinimal galanin presence
JejunumModerateIntermediate levels noted
IleumHighSignificant concentration observed
ColonVariableChanges noted with inflammatory conditions

Biological Functions

Galanin has several biological effects in swine:

  • Gastrointestinal Motility : Galanin regulates motility by influencing smooth muscle contractions. It has been shown to inhibit gastric acid secretion and pancreatic peptide release, such as insulin and glucagon .
  • Inflammatory Response : In cases of inflammation, such as infection with E. coli, galanin modulates uterine contractility. Research indicates that it can increase contractile frequency in inflamed uteri while decreasing it in healthy tissues .

Receptor Interactions

The interaction between galanin and its receptors is critical for its biological activity. Research has demonstrated that:

  • GALR1 and GALR2 : These receptors are involved in regulating uterine contractility during inflammatory states. Their expression levels change significantly during such conditions, affecting the overall response to galanin .
  • GALR3 : This receptor has been less studied but is believed to play a role in modulating various physiological responses linked to galanin signaling .

Case Study 1: Influence on Uterine Contractility

A study investigated the effects of galanin on myometrial contractility in pigs subjected to inflammation induced by E. coli. The results showed that administration of galanin at specific doses (10^-8M and 10^-7M) significantly altered the contractile parameters compared to control groups, highlighting its role in modulating uterine activity during inflammatory responses .

Case Study 2: Gastrointestinal Disorders

In another study focused on porcine models of diabetes, researchers observed that levels of galanin-positive cells increased following streptozotocin treatment. This suggests a potential compensatory mechanism where galanin may play a protective role during gastrointestinal disturbances associated with diabetes .

Q & A

Basic Research Questions

Q. What are the critical factors to consider when designing in vitro experiments to assess Galanin (swine)'s receptor binding affinity?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-galanin) and ensure proper controls for non-specific binding. Validate receptor subtype specificity (e.g., GAL1 vs. GAL2) using transfected cell lines . Maintain peptide stability by reconstituting Galanin (swine) in DMSO at ≤10 mM and storing aliquots at -20°C to avoid freeze-thaw cycles .

Q. How should researchers address solubility limitations of Galanin (swine) in aqueous buffers?

  • Methodological Answer : Pre-dissolve the peptide in DMSO (up to 90 mg/mL at 25°C) and dilute in assay buffer containing 0.1% BSA to prevent aggregation. Centrifuge solutions at 10,000 × g for 5 minutes before use to remove insoluble particulates .

Q. What validation steps are essential for quantifying Galanin (swine) in biological samples using immunoassays?

  • Methodological Answer : Confirm antibody cross-reactivity with swine-specific epitopes using Western blot or ELISA. Include a standard curve with synthetic Galanin (swine) (purity ≥95%) and spike-and-recovery tests in matrix-matched samples to assess interference .

Advanced Research Questions

Q. How can conflicting data on Galanin receptor expression in different tissue models (e.g., neuroblastoma vs. healthy neurons) be resolved?

  • Methodological Answer : Employ multi-modal validation:

  • Immunohistochemistry : Co-stain with differentiation markers (e.g., β-III tubulin) to correlate receptor density with cell maturity .
  • Functional assays : Measure cAMP inhibition (GAL1/GAL3) or PLC activation (GAL2) to confirm receptor activity .
  • Table : Receptor affinity discrepancies in swine vs. human models:
Receptor SubtypeSwine pKiHuman pKiAssay Type
GAL19.499.63Radioligand
GAL28.989.02Calcium flux

Q. What experimental strategies mitigate off-target effects when studying Galanin (swine)'s role in insulin secretion inhibition?

  • Methodological Answer :

  • Use GAL receptor knockout models (e.g., CRISPR-edited β-cells) to isolate peptide-specific effects.
  • Pair in vivo studies with continuous glucose monitoring to distinguish direct pancreatic action from CNS-mediated pathways .
  • Dose translation: Apply body surface area (BSA) scaling (e.g., mouse-to-rat: 20 mg/kg × 3 [mouse Km] / 6 [rat Km] = 10 mg/kg) to ensure translational relevance .

Q. How can researchers integrate omics data to elucidate Galanin (swine)'s role in neuroendocrine signaling networks?

  • Methodological Answer :

  • Perform transcriptomic profiling (scRNA-seq) of galaninergic neurons post-treatment to identify co-expressed neuropeptides (e.g., NPY, somatostatin).
  • Use pathway enrichment tools (e.g., DAVID, Metascape) to map GAL receptor-coupled signaling hubs (e.g., MAPK, PI3K) .
  • Validate findings with phospho-specific antibodies in tissue lysates .

Data Interpretation & Reproducibility

Q. Why do in vivo studies report variable efficacy of Galanin (swine) in appetite regulation, and how can this be addressed?

  • Methodological Answer : Variability often stems from:

  • Peptide degradation : Use protease inhibitors (e.g., aprotinin) in intraventricular infusions.
  • Circadian effects : Standardize administration times and fasting periods .
  • Statistical power : Apply G*Power analysis to determine cohort sizes (α=0.05, β=0.8) .

Q. What criteria should guide the selection of Galanin (swine) concentrations for chronic vs. acute exposure studies?

  • Methodological Answer :

  • Acute : Use EC₅₀ values from dose-response curves (typically 1–10 nM for receptor activation) .
  • Chronic : Reduce concentrations by 50–80% to prevent receptor desensitization, confirmed via repeated cAMP measurements .

Ethical & Reporting Standards

Q. How should researchers disclose limitations in studies using Galanin (swine) across species?

  • Methodological Answer : Explicitly state:

  • Phylogenetic divergence in receptor isoforms (e.g., swine GAL3 vs. human GAL3).
  • Use the ARRIVE 2.0 checklist for in vivo studies to ensure transparency in model selection and outcome reporting .

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